molecular formula C20H23N5O B12266353 2,4-Dimethyl-7-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine

2,4-Dimethyl-7-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine

Cat. No.: B12266353
M. Wt: 349.4 g/mol
InChI Key: ZKKAXOLDDRDIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-7-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a pyrazin-2-yloxy group and a piperidin-1-yl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-7-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-dimethylpyridine and other reagents.

    Introduction of the Pyrazin-2-yloxy Group: This step involves the nucleophilic substitution reaction where a pyrazin-2-yloxy group is introduced onto the naphthyridine core.

    Attachment of the Piperidin-1-yl Group: The final step involves the attachment of the piperidin-1-yl group through a nucleophilic substitution reaction using suitable piperidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-7-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced naphthyridine compounds.

Scientific Research Applications

2,4-Dimethyl-7-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-7-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrazole Derivatives: These compounds have a pyrazole ring and are known for their diverse pharmacological properties.

    Piperidine Derivatives: Compounds containing a piperidine ring are widely studied for their medicinal chemistry applications.

Uniqueness

2,4-Dimethyl-7-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

2,4-dimethyl-7-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-1,8-naphthyridine

InChI

InChI=1S/C20H23N5O/c1-14-11-15(2)23-20-17(14)3-4-18(24-20)25-9-5-16(6-10-25)13-26-19-12-21-7-8-22-19/h3-4,7-8,11-12,16H,5-6,9-10,13H2,1-2H3

InChI Key

ZKKAXOLDDRDIPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)N3CCC(CC3)COC4=NC=CN=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.